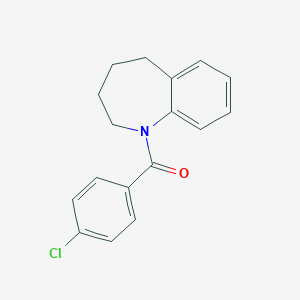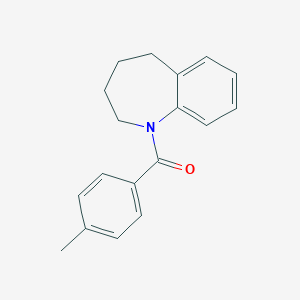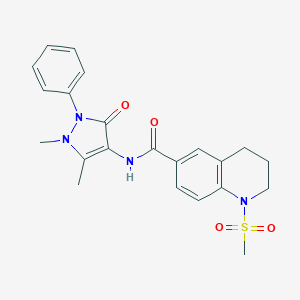
ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate, also known as ME-344, is a synthetic compound that has been found to have potential anti-cancer properties. ME-344 belongs to the class of compounds known as microtubule inhibitors, which have been shown to be effective in preventing the growth and spread of cancer cells.
科学的研究の応用
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that this compound is effective in reducing tumor growth in animal models of cancer.
作用機序
Ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate works by inhibiting the formation and function of microtubules, which are essential for cell division. By disrupting microtubule function, this compound prevents cancer cells from dividing and spreading. This compound has also been shown to induce cell death in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties and to improve mitochondrial function. This compound has also been shown to increase the production of reactive oxygen species, which can contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of using ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate in lab experiments is its specificity for cancer cells. This compound has been shown to have little to no effect on normal cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate. One direction is to further investigate its potential as a cancer treatment, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.
合成法
The synthesis of ethyl (2E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)-2-butenoate involves several steps. The first step involves the conversion of 2,5-dihydroxybenzaldehyde to its corresponding acid chloride. This is followed by the reaction of the acid chloride with methylamine to form the corresponding amide. The amide is then reacted with ethyl acetoacetate to form the final product, this compound.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
ethyl (E)-2-(2,5-dihydroxyphenyl)-3-(methylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO4/c1-4-18-13(17)12(8(2)14-3)10-7-9(15)5-6-11(10)16/h5-7,14-16H,4H2,1-3H3/b12-8+ |
InChIキー |
GEVYBWDFOCPXFW-XYOKQWHBSA-N |
異性体SMILES |
CCOC(=O)/C(=C(\C)/NC)/C1=C(C=CC(=C1)O)O |
SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
正規SMILES |
CCOC(=O)C(=C(C)NC)C1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

